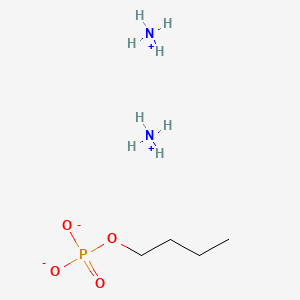
Phosphoric acid, butyl ester, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, butyl ester, ammonium salt is an organophosphorus compound that combines the properties of phosphoric acid esters and ammonium salts. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it an effective emulsifying and dispersing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, butyl ester, ammonium salt can be synthesized through the esterification of phosphoric acid with butanol, followed by neutralization with ammonium hydroxide. The reaction typically involves heating phosphoric acid and butanol in the presence of a catalyst such as sulfuric acid to form the ester. The resulting butyl phosphate is then reacted with ammonium hydroxide to produce the ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and neutralization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, butyl ester, ammonium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Different phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, butyl ester, ammonium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, butyl ester, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, facilitating the dispersion and solubilization of substances. It interacts with molecular targets such as lipid bilayers and proteins, altering their properties and enhancing their solubility .
Comparison with Similar Compounds
Phosphoric acid, butyl ester, ammonium salt can be compared with other similar compounds such as:
- Phosphoric acid, ethyl ester, ammonium salt
- Phosphoric acid, methyl ester, ammonium salt
- Phosphoric acid, propyl ester, ammonium salt
Uniqueness:
- Hydrophobic Chain Length: The butyl group provides a balance between hydrophilicity and hydrophobicity, making it more versatile compared to shorter or longer alkyl chains .
- Applications: Its unique balance of properties makes it suitable for a wider range of applications in both aqueous and non-aqueous systems .
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
53127-03-0 |
|---|---|
Molecular Formula |
C4H17N2O4P |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
diazanium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2H3N/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);2*1H3 |
InChI Key |
SUXWXWYGZAKSSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















